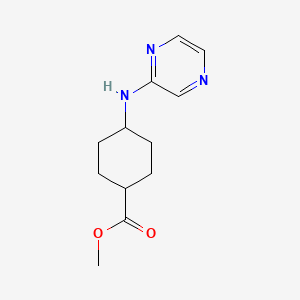![molecular formula C13H14ClNO3 B2522092 N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]but-2-ynamide CAS No. 2411294-02-3](/img/structure/B2522092.png)
N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]but-2-ynamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as AM404 and is a synthetic analog of anandamide, an endocannabinoid neurotransmitter. AM404 has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying the endocannabinoid system and its role in various biological processes.
Mechanism of Action
AM404 acts by inhibiting the reuptake of anandamide, leading to increased levels of this neurotransmitter in the brain. Anandamide is an endocannabinoid that binds to cannabinoid receptors in the brain, leading to a variety of physiological effects. By inhibiting the reuptake of anandamide, AM404 enhances the activity of the endocannabinoid system, leading to increased analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
AM404 has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic effects, AM404 has been shown to have anti-inflammatory effects, making it a potential treatment for a variety of inflammatory conditions. AM404 has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the key advantages of using AM404 in lab experiments is its ability to selectively inhibit the reuptake of anandamide, leading to increased levels of this neurotransmitter in the brain. This allows researchers to study the endocannabinoid system and its role in various physiological processes. However, one of the limitations of using AM404 is its potential to interact with other neurotransmitter systems, making it difficult to isolate its effects on the endocannabinoid system.
Future Directions
There are a number of potential future directions for research involving AM404. One area of interest is its potential as a treatment for chronic pain, particularly in cases where traditional pain medications are ineffective. Another area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the biochemical and physiological effects of AM404 and its potential applications in medical research.
Synthesis Methods
AM404 can be synthesized through a multi-step process involving the reaction of 5-chloro-2-methoxyphenylacetic acid with ethylene glycol to form the corresponding ester. This ester is then reacted with but-2-yn-1-ol in the presence of a palladium catalyst to produce AM404.
Scientific Research Applications
AM404 has been used extensively in scientific research to study the endocannabinoid system and its role in pain management, inflammation, and other physiological processes. One of the key applications of AM404 is its ability to inhibit the reuptake of anandamide, leading to increased levels of this neurotransmitter in the brain. This has been shown to have analgesic effects, making it a potential treatment for chronic pain.
properties
IUPAC Name |
N-[2-(5-chloro-2-methoxyphenyl)-2-hydroxyethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c1-3-4-13(17)15-8-11(16)10-7-9(14)5-6-12(10)18-2/h5-7,11,16H,8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXNBYXCXCBMSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC(C1=C(C=CC(=C1)Cl)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2522010.png)
![Methyl 4-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2522013.png)


![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2522019.png)
![[(6-Chloropyridazin-3-yl)methyl][2,2-dimethyl-3-(morpholin-4-yl)propyl]methylamine](/img/structure/B2522022.png)
![N-(4-fluorobenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2522023.png)
![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2522025.png)

![2-Ethoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2522028.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide](/img/structure/B2522030.png)

![4-((1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2522032.png)